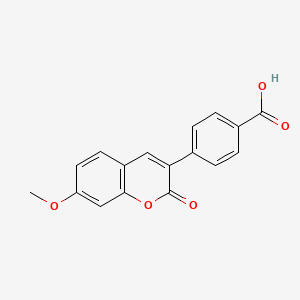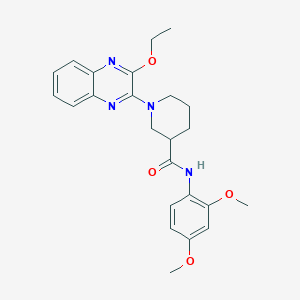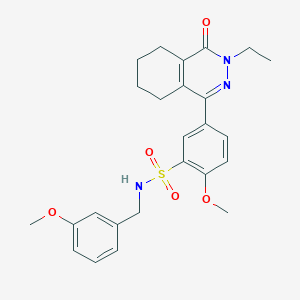
4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. Coumarins are benzopyrone derivatives and have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzoic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable benzoyl chloride derivative. The reaction is carried out in dichloromethane using a slight excess of triethylamine at room temperature for about 1 hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced coumarin derivatives.
Substitution: Formation of halogenated or nitrated coumarin derivatives.
科学研究应用
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. The compound’s structure allows it to interact with specific binding sites on these enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid: Another coumarin derivative with similar biological activities.
4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: Known for their antimicrobial properties[][3].
Uniqueness
4-(7-Methoxy-2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and the benzoic acid moiety contribute to its unique reactivity and potential therapeutic applications[3][3].
属性
分子式 |
C17H12O5 |
|---|---|
分子量 |
296.27 g/mol |
IUPAC 名称 |
4-(7-methoxy-2-oxochromen-3-yl)benzoic acid |
InChI |
InChI=1S/C17H12O5/c1-21-13-7-6-12-8-14(17(20)22-15(12)9-13)10-2-4-11(5-3-10)16(18)19/h2-9H,1H3,(H,18,19) |
InChI 键 |
XABGXVXXPAIMIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B14979403.png)
![1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14979422.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14979428.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979433.png)

![N-(2-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979443.png)


![N-(Butan-2-YL)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14979465.png)


![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide](/img/structure/B14979476.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide](/img/structure/B14979485.png)
![2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14979490.png)
